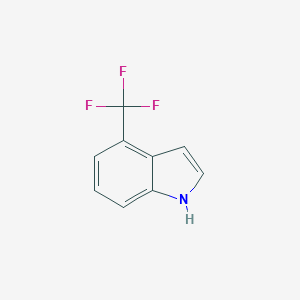

4-(三氟甲基)-1H-吲哚

概述

描述

The compound “4-(Trifluoromethyl)-1H-indole” is a derivative of indole with a trifluoromethyl group attached to the 4th position of the indole ring . The trifluoromethyl group is known for its ability to enhance the biological activity of organic compounds, making it a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-1H-indole” can be analyzed using various techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic arrangement and electronic structure.Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethyl)-1H-indole” can be complex and varied. For instance, the compound can undergo various transformations under different conditions, as suggested by the use of 19F as the focal point of NMR analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)-1H-indole” can be determined using various analytical techniques . These properties can include factors such as density, boiling point, refractive index, and solubility.科学研究应用

1. 增强钙钛矿太阳能电池的性能 4-(三氟甲基)-1H-吲哚 (THI) 已被用于增强钙钛矿太阳能电池的性能 . 它被引入钙钛矿前驱体溶液中作为钝化剂。 这导致缺陷密度降低,钙钛矿薄膜的结晶度提高,从而提高了太阳能电池的功率转换效率 .

有机合成

4-(三氟甲基)-1H-吲哚是有机合成中重要的原料和中间体 . 它在合成各种有机化合物中起着至关重要的作用。

医药

该化合物也用于制药行业 . 它是生产各种药物的关键成分。

农药

在农药行业,4-(三氟甲基)-1H-吲哚被用作合成各种农药的中间体 .

染料

4-(三氟甲基)-1H-吲哚用于染料工业 . 它是生产某些类型染料的重要组成部分。

6. 荧光光诱导电子转移 (PET) 化学传感器的合成 4-(三氟甲基)-1H-吲哚已被用于合成荧光光诱导电子转移 (PET) 化学传感器 . 这些化学传感器用于各种科学研究应用。

抗真菌活性

水杨酰胺及其 4-(三氟甲基)苯甲酸酯对酵母表现出体外活性 . 这表明 4-(三氟甲基)-1H-吲哚在抗真菌治疗中的潜在应用。

8. 脑膜血管和硬脑膜研究 该化合物已被用于与脑膜血管和硬脑膜相关的研究 . 这些研究对于理解各种神经疾病至关重要。

安全和危害

未来方向

作用机制

Target of Action

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . For example, a molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The trifluoromethyl group in a molecule can fully transform the biological characteristics of a natural product .

Biochemical Pathways

Aromatic compounds such as fluorophenols, fluorobenzene, and fluorobenzoic acids can be biotransformed by microorganisms through established catabolic pathways .

Pharmacokinetics

After oral administration, some trifluoromethylated compounds are absorbed from the gastrointestinal tract and undergo extensive first-pass metabolism .

Result of Action

The trifluoromethyl group in a molecule can significantly affect pharmaceutical growth .

Action Environment

The toxicity of some trifluoromethylated compounds to certain organisms is affected by various environmental factors .

属性

IUPAC Name |

4-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVBZSLUNRYKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600096 | |

| Record name | 4-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128562-95-8 | |

| Record name | 4-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

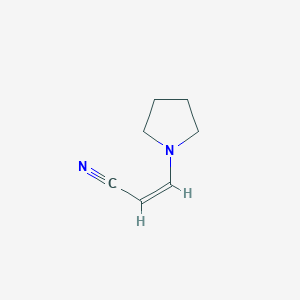

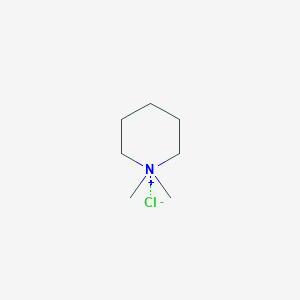

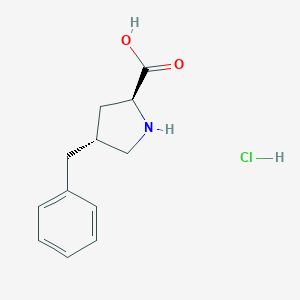

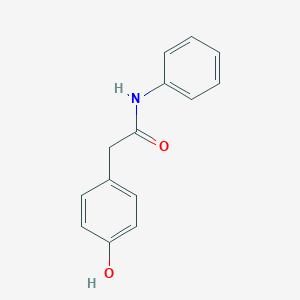

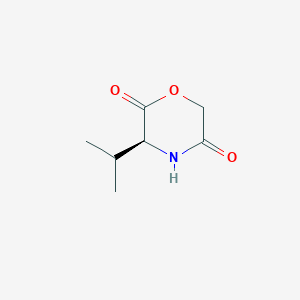

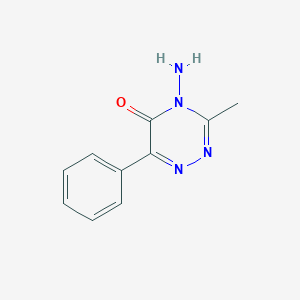

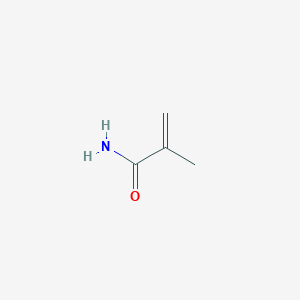

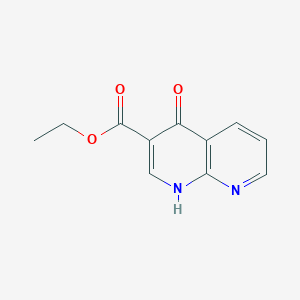

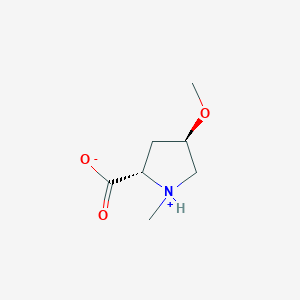

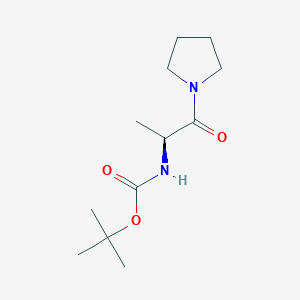

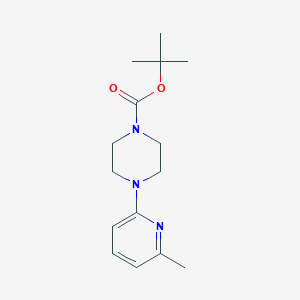

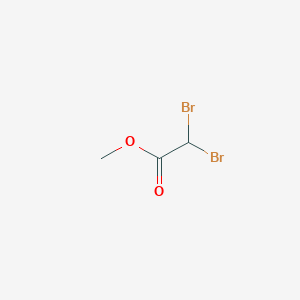

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-(trifluoromethyl)-1H-indole an attractive scaffold for drug development?

A1: The 4-(trifluoromethyl)-1H-indole core offers a versatile platform for developing bioactive molecules. This is due to its presence in various compounds exhibiting promising biological activities, particularly as selective androgen receptor modulators (SARMs) [, ].

Q2: Can you provide an example of a specific 4-(trifluoromethyl)-1H-indole derivative and its mechanism of action?

A2: Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) is a notable example [, ]. It functions as a potent lactate dehydrogenase A (LDHA) inhibitor. By inhibiting LDHA, NHI-2 disrupts the conversion of pyruvate to lactate, a crucial step in the anaerobic pathway of glucose metabolism favored by cancer cells, known as the Warburg effect. This inhibition ultimately impedes cancer cell proliferation and growth [, ].

Q3: How does the structure of 4-(trifluoromethyl)-1H-indole derivatives impact their activity as LDHA inhibitors?

A3: While the provided research doesn't delve into specific structure-activity relationships for 4-(trifluoromethyl)-1H-indole derivatives as LDHA inhibitors, it highlights that NHI-2, bearing a methyl ester at the 2-position and a phenyl ring at the 6-position, exhibited superior potency compared to other tested compounds []. This suggests that modifications at these positions significantly influence the inhibitory activity against LDHA. Further research is needed to fully elucidate the structure-activity relationship for this class of compounds.

Q4: Are there any synergistic effects observed when combining 4-(trifluoromethyl)-1H-indole-based LDHA inhibitors with other anticancer agents?

A4: Research indicates that combining NHI-2 with phenformin, a drug known to enhance glycolysis, or with inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), resulted in additive growth inhibitory effects on cancer cells [, ]. This suggests a potential therapeutic advantage in using combination therapies involving 4-(trifluoromethyl)-1H-indole-based LDHA inhibitors.

Q5: What are the challenges associated with the synthesis of 4-(trifluoromethyl)-1H-indole derivatives, and how have they been addressed?

A5: Developing a practical and scalable synthesis of 4-(trifluoromethyl)-1H-indole derivatives, particularly 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, has been a focus of research. Scientists have successfully developed a convergent synthetic route starting from commercially available materials and utilizing a Nenitzescu indole synthesis, followed by strategic modifications to achieve the desired product with improved overall yield [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。